molecular formula C12H17FN2 B1476574 2-(4-(Fluoromethyl)piperidin-1-yl)aniline CAS No. 1996525-05-3

2-(4-(Fluoromethyl)piperidin-1-yl)aniline

Cat. No. B1476574
CAS RN: 1996525-05-3
M. Wt: 208.27 g/mol
InChI Key: UIZXKFORFKDMAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4-(Fluoromethyl)piperidin-1-yl)aniline” is a chemical compound with the CAS Number: 1192720-12-9 . It has a molecular weight of 194.25 . The compound is in the form of a powder and is stored at room temperature .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The IUPAC name of the compound is 2-fluoro-4-(1-piperidinyl)aniline . The InChI code is 1S/C11H15FN2/c12-10-8-9(4-5-11(10)13)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,13H2 .


Chemical Reactions Analysis

Piperidine derivatives have been synthesized through various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 194.25 .

Scientific Research Applications

Imaging and Diagnostics

Compounds like “2-(4-(Fluoromethyl)piperidin-1-yl)aniline” may be used in imaging techniques such as Positron Emission Tomography (PET) for diagnosing neuroinflammation and other conditions.

These applications are based on the general uses of piperidine derivatives as found in the literature . For a more detailed analysis, specific research on “2-(4-(Fluoromethyl)piperidin-1-yl)aniline” would be required.

Mechanism of Action

While the specific mechanism of action for “2-(4-(Fluoromethyl)piperidin-1-yl)aniline” is not mentioned in the search results, piperidine derivatives are known to be present in more than twenty classes of pharmaceuticals .

Safety and Hazards

The compound has been classified under GHS07 and has a signal word of "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

Piperidines play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “2-(4-(Fluoromethyl)piperidin-1-yl)aniline”, is an important task of modern organic chemistry .

properties

IUPAC Name

2-[4-(fluoromethyl)piperidin-1-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2/c13-9-10-5-7-15(8-6-10)12-4-2-1-3-11(12)14/h1-4,10H,5-9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIZXKFORFKDMAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CF)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(Fluoromethyl)piperidin-1-yl)aniline
Reactant of Route 2
2-(4-(Fluoromethyl)piperidin-1-yl)aniline
Reactant of Route 3
Reactant of Route 3
2-(4-(Fluoromethyl)piperidin-1-yl)aniline
Reactant of Route 4
2-(4-(Fluoromethyl)piperidin-1-yl)aniline
Reactant of Route 5
2-(4-(Fluoromethyl)piperidin-1-yl)aniline
Reactant of Route 6
2-(4-(Fluoromethyl)piperidin-1-yl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.